molecular formula C11H15N3S B1481547 1-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine CAS No. 2098039-84-8

1-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

Cat. No.: B1481547
CAS No.: 2098039-84-8
M. Wt: 221.32 g/mol
InChI Key: QOHWCJKGCQVWNV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene derivatives are synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produce aminothiophene derivatives .


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse and depend on the specific compound and reaction conditions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .

Scientific Research Applications

Anti-Tumor Agents

  • Synthesis and Characterization of Bis-Pyrazolyl-Thiazoles : A study synthesized a series of compounds similar to the query compound, demonstrating potent anti-tumor activities against hepatocellular carcinoma cell lines. This highlights the potential of such compounds in cancer research and therapy (Gomha, Edrees, & Altalbawy, 2016).

Antidepressant Activity

  • Synthesis and Evaluation for Antidepressant Activity : Another research synthesized phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides and evaluated their antidepressant activity. These compounds showed significant reduction in immobility time in animal models, suggesting potential use as antidepressants (Mathew, Suresh, & Anbazhagan, 2014).

Synthetic Approaches in Heterocyclic Chemistry

  • Heterocyclic Synthesis with Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates : This study explored the reactivity of compounds similar to the query compound, contributing to the development of new heterocyclic compounds which can have various applications (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Cancer Cell Growth Inhibition

  • Synthesis and Biological Evaluation of Novel Derivatives : Novel derivatives of the query compound were synthesized and found to suppress lung cancer cell growth, suggesting their potential application in cancer treatment (Zheng et al., 2010).

Antimicrobial and Anticancer Agents

  • Novel Pyrazole Derivatives as Antimicrobial and Anticancer Agents : A series of compounds including the query compound were synthesized and characterized. These compounds exhibited significant antimicrobial and anticancer activity, indicating their potential therapeutic applications (Hafez, El-Gazzar, & Al-Hussain, 2016).

Future Directions

The future directions for research on “1-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine” and related compounds could involve further exploration of their potential biological activities and applications in various fields such as medicine, material science, and industrial chemistry .

Properties

IUPAC Name

1-(2-ethyl-5-thiophen-2-ylpyrazol-3-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S/c1-3-14-9(8-12-2)7-10(13-14)11-5-4-6-15-11/h4-7,12H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHWCJKGCQVWNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CC=CS2)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
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1-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
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1-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
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1-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
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1-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
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1-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

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